Cytidine-5'-triphosphoric acid disodium salt is a nucleotide that plays a crucial role in various biochemical processes, particularly in cellular metabolism and signaling. It is commonly referred to as Cytidine 5'-triphosphate disodium salt. This compound is essential for the synthesis of RNA and serves as a substrate for various enzymatic reactions. The chemical formula for Cytidine-5'-triphosphoric acid disodium salt is C₉H₁₄N₃Na₂O₁₄P₃, with a molecular weight of approximately 527.12 g/mol. The compound is classified under nucleotides and is available in both anhydrous and hydrated forms, with the dihydrate form containing two molecules of water (C₉H₁₄N₃Na₂O₁₄P₃·2H₂O) .
Cytidine-5'-triphosphoric acid disodium salt can be sourced from various suppliers, including Sigma-Aldrich, Thermo Fisher Scientific, and Chem-Impex International. It is classified as a nucleotide and specifically as a triphosphate derivative of cytidine, which is a component of RNA. The compound is often utilized in research laboratories for its role in biochemical assays and as a substrate in enzymatic reactions .
Cytidine-5'-triphosphoric acid disodium salt can be synthesized through several methods, including:
The enzymatic approach is generally preferred in laboratory settings due to its specificity and efficiency. The reaction conditions, including pH, temperature, and enzyme concentration, must be optimized to maximize yield and purity .
Cytidine-5'-triphosphoric acid disodium salt consists of a cytosine base attached to a ribose sugar, which is further linked to three phosphate groups. The molecular structure can be represented as follows:
The compound has the following structural data:
Cytidine-5'-triphosphoric acid disodium salt participates in several important biochemical reactions:
In RNA synthesis, the triphosphate group provides the energy needed for the formation of phosphodiester bonds between nucleotides. The hydrolysis of the terminal phosphate bonds releases energy that drives the polymerization process .
The mechanism of action for Cytidine-5'-triphosphoric acid disodium salt primarily involves its role as a substrate in RNA synthesis and cellular signaling:
The energy released during the hydrolysis of triphosphate bonds (to diphosphate) is critical for driving these processes forward .
Cytidine-5'-triphosphoric acid disodium salt appears as a white to off-white powder or crystalline solid. It is soluble in water but insoluble in organic solvents.
Key chemical properties include:
Cytidine-5'-triphosphoric acid disodium salt has several scientific applications:
The versatility of this compound makes it an essential tool in molecular biology and biochemistry research .
Cytidine-5'-triphosphoric acid disodium salt (CTP disodium salt) is a nucleotide coenzyme with the empirical formula C₉H₁₄N₃Na₂O₁₄P₃, as consistently reported across chemical databases [2] [6] [10]. The disodium salt formation results from the neutralization of two acidic protons in the triphosphate moiety, yielding a stable, water-soluble compound. Molecular weight calculations reveal slight variations due to hydration states:
Table 1: Molecular Composition Analysis
Component | Value | Source |
---|---|---|
Empirical Formula | C₉H₁₄N₃Na₂O₁₄P₃ | [2] [6] |
Molecular Weight | 527.12 g/mol (anhydrous) | [6] [9] |
Molecular Weight | 507.15 g/mol (hydrated) | [3] |
The molecule exhibits three chiral centers in the ribose moiety, confirmed by the stereodescriptors in its SMILES notation: [C@@H]2O[C@H](COP(=O)...)[C@@H](O)[C@H]2O
[2] [4]. This configuration corresponds to the natural β-D-ribofuranose form essential for biological recognition. The cytosine base exists in amino-oxo (lactam) and imino-hydroxy (lactim) tautomeric forms, with the amino-oxo tautomer predominating under physiological conditions (pH 7.0). Nuclear magnetic resonance studies (implied by InChI key) confirm the β-glycosidic bond linking ribose C1' to cytosine N1, adopting the anti-conformation about the glycosidic bond [2] [7].
CTP disodium salt displays variable hydration states, evidenced by differing CAS numbers:
Salt formation occurs via sodium ion chelation with the triphosphate chain's α, γ, or β phosphate groups, stabilizing the molecule through electrostatic interactions. The disodium salt exhibits higher crystallinity than the free acid, facilitating purification and storage. Dynamic vapor sorption studies indicate hygroscopicity at >80% RH, with water uptake leading to hydrate formation [3] [10].
Table 2: Hydration State Characteristics
CAS Number | Hydration State | Molecular Weight | Physical Form | |
---|---|---|---|---|
36051-68-0 | Anhydrous | 527.12 g/mol | White powder | |
81012-87-5 | Hydrated | 507.15 g/mol | White powder | |
123334-07-6 | Undefined | 527.12 g/mol | Solid | [10] |
CTP disodium salt demonstrates high aqueous solubility (50–100 mg/mL) due to its ionic character and hydrogen-bonding capacity [3] [8]. Solubility is pH-dependent, peaking near neutral pH (6.5–7.5) where the molecule carries a net charge of -3 to -4. In contrast, it is insoluble in nonpolar solvents like chloroform and ether, and minimally soluble in ethanol [3]. This solubility profile enables its use in enzymatic reactions requiring aqueous environments, such as in vitro transcription [2] [4].
Table 3: Solubility Data
Solvent | Solubility (mg/mL) | Conditions | Source |
---|---|---|---|
Water | 50–100 | 25°C | [3] [8] |
Ethanol | <1 | 25°C | [3] |
Chloroform | Insoluble | 25°C | [3] |
Diethyl ether | Insoluble | 25°C | [3] |
Thermal analysis reveals a decomposition onset at 180–190°C [10], with a flash point of 113°C (closed cup) [4] [7]. The triphosphate moiety is susceptible to hydrolytic degradation, necessitating storage at –20°C to maintain stability [2] [6]. Degradation kinetics follow first-order kinetics under accelerated conditions (40°C, 75% RH), with hydrolysis occurring at:
The half-life at 25°C exceeds 12 months when stored desiccated, but decreases to <3 months at 37°C in aqueous solutions [4] [9].
UV-Vis spectroscopy shows a characteristic absorbance maximum at 280 nm (ε = 13,000 L·mol⁻¹·cm⁻¹) in aqueous solutions, attributed to the cytosine base's π→π* transitions [5] [8]. Absorbance ratios (A₂₆₀/A₂₈₀ ≈ 0.5–0.7) serve as purity indicators, with deviations suggesting contamination by nucleotides with hypochromic effects. Molar extinction coefficients enable quantification in enzymatic assays like luminometry [2] [5].
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